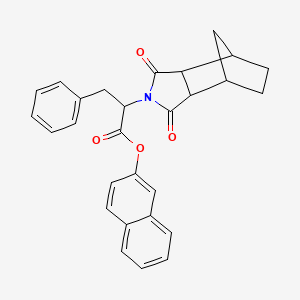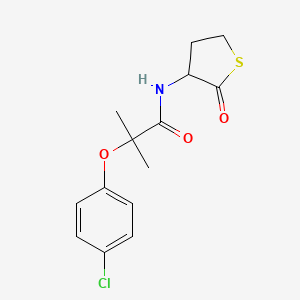
2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide is a synthetic organic compound with a molecular formula of C12H12ClNO3S. This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and an oxothiolan ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide typically involves the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the methyl group: The intermediate is then reacted with a methylating agent to introduce the methyl group.
Formation of the oxothiolan ring: The final step involves the cyclization of the intermediate with a thiolane derivative to form the oxothiolan ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include alkylating agents, methylating agents, and thiolane derivatives.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenoxy group.
Reduction: Reduction reactions can occur at the oxothiolan ring.
Substitution: The chlorophenoxy group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Products include chlorophenoxy derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the oxothiolan ring.
Substitution: Substituted chlorophenoxy compounds.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, while the oxothiolan ring can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide
- 2-(4-chlorophenoxy)-N-(2-oxothiolan-3-yl)propionamide
Comparison:
- Structural Differences: The main difference lies in the presence of the methyl group in 2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide, which is absent in the similar compounds.
- Chemical Properties: The methyl group can influence the compound’s reactivity and interaction with other molecules.
- Applications: While all these compounds have similar applications, the presence of the methyl group can enhance the compound’s biological activity and specificity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-14(2,19-10-5-3-9(15)4-6-10)13(18)16-11-7-8-20-12(11)17/h3-6,11H,7-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYICQFHVPMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCSC1=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


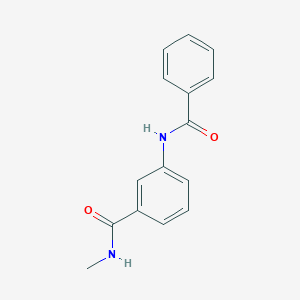
![3-{methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}propane-1,2-diol](/img/structure/B4055724.png)
![2,2-dichloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4055730.png)
![ethyl 5-methyl-7-(3-methyl-2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4055750.png)

![N-butyl-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4055758.png)
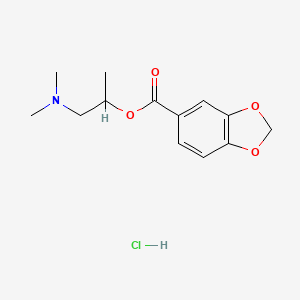
![12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one](/img/structure/B4055783.png)
![5-[(2,3-Dimethylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B4055786.png)
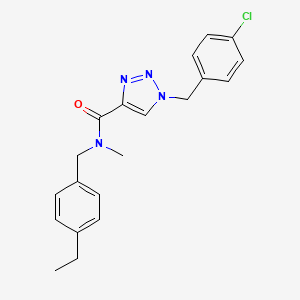
![2-{[4-(4-ethoxyphenyl)phthalazin-1-yl]sulfanyl}-N-phenylacetamide](/img/structure/B4055806.png)
![(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4055815.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4055817.png)
